molecular formula C6H12 B1298622 trans-3-Hexene CAS No. 592-47-2

trans-3-Hexene

Cat. No. B1298622
CAS RN: 592-47-2
M. Wt: 84.16 g/mol
InChI Key: ZQDPJFUHLCOCRG-AATRIKPKSA-N
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Description

trans-3-Hexene is a linear olefin that is a subject of interest in various chemical processes due to its potential for conversion into heavier linear olefins. It is involved in catalytic processes that can be modulated to achieve desired outcomes in the production of different chemical compounds .

Synthesis Analysis

The synthesis of trans-3-Hexene and its isomers can be achieved through catalytic processes. For instance, a tandem Ru-catalyzed biphasic isomerisation/metathesis sequence has been utilized to convert trans-3-Hexene to heavier linear olefins. This process takes advantage of the difference in olefin metathesis and isomerisation rates by keeping the ionophilic metathesis catalyst in an ionic phase while the isomerisation catalyst is in another organic non-polar phase .

Molecular Structure Analysis

The molecular structure of trans-3-Hexene has been studied in various contexts. For example, the radical cations of trans-3-Hexene have been analyzed using electron spin resonance spectroscopy, revealing insights into the geometrical structure of the molecule, such as the planarity of the double bond . Additionally, the molecular structures of related compounds, such as cis- and trans-3-chloro-bicyclo[3,1,0]-hexane, have been investigated to understand the conformational differences between isomers .

Chemical Reactions Analysis

trans-3-Hexene undergoes various chemical reactions, including isomerization and hydroformylation. The isomerization of 1-hexene on H-ZSM-5 zeolite, for example, produces cis- and trans-2-hexene as principal products, indicating the versatility of trans-3-Hexene in chemical transformations . Moreover, trans-3-Hexene can be involved in hydrocarboalkoxylation reactions catalyzed by palladium complexes, which suggests its reactivity in the formation of acyl complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of trans-3-Hexene are closely related to its behavior in various separation and catalytic processes. The separation of α-olefins and their corresponding isomers, such as trans-3-Hexene, is challenging due to their overlapping physical properties. However, the development of pillar trianglamine macrocycles has enabled the selective separation of 1-hexene over trans-3-Hexene, demonstrating the importance of molecular structure in separation techniques . Additionally, the photophysical behavior of related polyenes, such as hexatriene and octatetraene, provides insights into the properties of trans-3-Hexene and its potential for fluorescence emissions .

Scientific Research Applications

Application in Polymer Science

  • Specific Scientific Field: Polymer Science
  • Summary of the Application: Trans-3-Hexene is used in the synthesis of oligomers and aliphatic unsaturated polyesters . Oligomers are short polymers with a few repeating units, while polyesters are polymers formed by the reaction of a carboxylic acid and an alcohol.
  • Methods of Application or Experimental Procedures: The oligomers are prepared from the ozonolysis of trans-3-Hexene . Ozonolysis is a process where ozone (O3) is used to cleave the double bonds in alkenes, forming smaller molecules. The aliphatic unsaturated polyesters are synthesized from trans-3-Hexene . The exact procedures and technical details would depend on the specific type of polyester being synthesized and the desired properties of the final product.
  • Results or Outcomes: The result of these processes is the formation of oligomers and aliphatic unsaturated polyesters . These materials have a wide range of applications, including in the production of plastics, resins, and fibers. The exact properties and performance of the resulting materials would depend on the specific synthesis procedures and conditions used.

Application in Asymmetric Catalytic Epoxidation

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: Trans-3-Hexene has been used to study the asymmetric catalytic epoxidation of various unfunctionalized alkenes . Epoxidation is a reaction that involves the conversion of an alkene to an epoxide, which is a cyclic ether with three ring atoms.
  • Methods of Application or Experimental Procedures: The process involves using a C2-symmetrical, 1,1′-binaphthyl-2,2′-dimethylene-bridged ansa-Bis (1-indenyl)titanium dichloride complex as the catalyst . The exact procedures and technical details would depend on the specific type of alkene being epoxidized and the desired properties of the final product.
  • Results or Outcomes: The result of this process is the formation of epoxides from unfunctionalized alkenes . These epoxides have a wide range of applications, including in the production of plastics, resins, and pharmaceuticals. The exact properties and performance of the resulting materials would depend on the specific synthesis procedures and conditions used.

Application in Gas Phase Thermochemistry

  • Specific Scientific Field: Thermochemistry
  • Summary of the Application: Trans-3-Hexene has been used in the study of gas phase thermochemistry . Thermochemistry is the study of the heat energy associated with chemical reactions and/or physical transformations.
  • Methods of Application or Experimental Procedures: The process involves measuring the heat of formation (ΔfH°) of trans-3-Hexene in the gas phase . The exact procedures and technical details would depend on the specific type of thermochemical analysis being conducted.
  • Results or Outcomes: The result of this process is the determination of the heat of formation of trans-3-Hexene in the gas phase . This information is valuable for understanding the energetics of chemical reactions involving trans-3-Hexene.

Safety And Hazards

Trans-3-Hexene is classified as a flammable liquid and an aspiration hazard . It is harmful if swallowed and may be fatal if swallowed and enters airways . It is recommended to avoid breathing its mist, gas or vapours, and to avoid contact with skin and eyes .

properties

IUPAC Name

(E)-hex-3-ene
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InChI

InChI=1S/C6H12/c1-3-5-6-4-2/h5-6H,3-4H2,1-2H3/b6-5+
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InChI Key

ZQDPJFUHLCOCRG-AATRIKPKSA-N
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Canonical SMILES

CCC=CCC
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Isomeric SMILES

CC/C=C/CC
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Molecular Formula

C6H12
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DSSTOX Substance ID

DTXSID70891265
Record name (3E)-3-Hexene
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Molecular Weight

84.16 g/mol
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Physical Description

Liquid, Colorless liquid with a mild odor; [CPChem MSDS], Colorless liquid with a mild odor; [Alfa Aesar MSDS]
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Vapor Pressure

165.0 [mmHg]
Record name 3-Hexene
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Product Name

trans-3-Hexene

CAS RN

13269-52-8, 592-47-2, 68526-52-3, 70955-09-8
Record name trans-3-Hexene
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Record name 3-Hexene
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Record name 3-HEXENE, (3E)-
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Synthesis routes and methods

Procedure details

The 3-hexene feedstock was assumed to have a composition of 33 wt % cis-3-hexene and 67 wt % trans-3-hexene. The normal boiling points for 1-, 2-, and 3-hexene are listed in Example 2. The normal boiling for DMF, the extraction solvent in this example, is 152° C. (305° F.). The isomerization reaction was assumed to occur at the bottom of the column. The column was assumed to have 150 theoretical stages, a kettle reboiler, and a total condenser. The operating conditions for the column consisted of a pressure of 7 atm, condenser temperature of 140° C. (283° F.), and reboiler temperature of 232° C. (450° F.). In addition, 100 lb/hr of DMF was added to the 10th theoretical stage of the column (near the top). This resulted in a column with a diameter of 11.8 ft and a reflux ratio of 518. For this case, the 1000 lb/hr 3-hexene feed resulted in 980 lb/hr of 99 wt % 1-hexene product. The column bottoms contained 91 wt % DMF, which can be recycled back to the column. A detailed material balance is shown in the following table. RXFEED is the distillation column feed stream, SOLVENT is the DMF extractive distillation solvent stream, BOTTOMS is the distillation column bottoms stream, and 1-HEXENE is the product stream, which is obtained from the top of the column.
Quantity
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[Compound]
Name
518
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-3-Hexene
Reactant of Route 2
trans-3-Hexene
Reactant of Route 3
trans-3-Hexene
Reactant of Route 4
Reactant of Route 4
trans-3-Hexene
Reactant of Route 5
trans-3-Hexene
Reactant of Route 6
trans-3-Hexene

Citations

For This Compound
1,790
Citations
EC Tuazon, R Atkinson, WPL Carter - Environmental science & …, 1985 - ACS Publications
… decay in the presence of cis- or trans-3-hexene-2,5-dione. … one subchamber and the cis- or trans-3-hexene-2,5-dione into the … rates in the absence of cisca trans-3-hexene-2,5-dione, k4, …
Number of citations: 54 pubs.acs.org
Z Jiqin, C Jian, L Chengyue, F Weiyang - Fluid phase equilibria, 2006 - Elsevier
… or trans-3-hexene + ionic liquids. The observed larger miscibility gaps for trans-3-hexene … Using this method the solubility of 1-hexene and trans-3-hexene can be computed and are …
Number of citations: 40 www.sciencedirect.com
F Yang, F Deng, P Zhang, Z Tian, C Tang… - Energy & Fuels, 2016 - ACS Publications
… Our target fuel in this work is trans-3-hexene because it has a high octane number (… from the midpoint; therefore, the trans-3-hexene molecule possesses a geometric symmetry which …
Number of citations: 18 pubs.acs.org
D Van Hemelrijk, L Van Den Enden… - Journal of Molecular …, 1981 - Elsevier
… In the case of trans-3-hexene we were able to obtain more information from least-squares analyses on different rotamer mixtures. Table 8 shows the variation of some vibrational …
Number of citations: 8 www.sciencedirect.com
J Peng, DL Cedeño, C Manzanares - Journal of molecular structure, 1998 - Elsevier
… The infrared spectra of cis-3-hexene and trans-3-hexene … rotamers of cis- and trans-3-hexene have been assigned to … , and Cl) of trans-3-hexene were calculated. Variable temperature …
Number of citations: 6 www.sciencedirect.com
RW Murray, JS Su - The Journal of Organic Chemistry, 1983 - ACS Publications
… Thus, trans-3-hexene gives oligomer of molecular weight 1223 in hexane while the oligomer obtained in n-butyraldehyde has a molecular weight of only 554. This influence of aldehyde …
Number of citations: 13 pubs.acs.org
C Manzanares, VM Blunt, J Peng - Spectrochimica Acta Part A: Molecular …, 1993 - Elsevier
… Similar results for rotameric forms of trans-3-hexene were … cis3-hexene and trans-3-hexene have produced information on … of cis- and trans-3-hexene is presented using FTIR and near-…
Number of citations: 12 www.sciencedirect.com
SW Wagnon, CL Barraza-Botet… - The Journal of Physical …, 2015 - ACS Publications
… (a factor of ∼2 decrease in propanal comparing trans-3-hexene and 1-hexene at t/τ ign ∼… influence trans-3-hexene consumption, production of propene, and production of propanal. …
Number of citations: 21 pubs.acs.org
G Maglio, C Marchetta, A Botta, R Palumbo… - European Polymer …, 1979 - Elsevier
… -l,8-dioic acid (OD) are lower than those for the corresponding saturated polyesters; no such effect has been observed by comparing T.'s of polyesters derived from trans-3-hexene-l,6-…
Number of citations: 17 www.sciencedirect.com
RL Halterman, TM Ramsey - Journal of organometallic chemistry, 1994 - Elsevier
… Catalytic epoxidation of trans-3-hexene For each of the four titanocene complexes, we combined trans-3-hexene, 5% of the catalyst precursor 5a-d, excess tert-butylhydroperoxide and n…
Number of citations: 18 www.sciencedirect.com

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